molecular formula C19H17FN2O3S B11798811 Ethyl 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoate

Ethyl 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoate

Cat. No.: B11798811
M. Wt: 372.4 g/mol
InChI Key: JZPCFNGEWWMOSC-UHFFFAOYSA-N
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Description

Ethyl 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoate is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of an aminothiazole ring, a fluorobenzyl group, and an ethyl ester moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the aminothiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated amine under basic conditions.

    Attachment of the fluorobenzyl group: The aminothiazole intermediate can be reacted with a fluorobenzyl halide in the presence of a base to form the desired fluorobenzyl derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The aminothiazole ring and fluorobenzyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate: Similar structure but lacks the fluorobenzyl group.

    Methyl 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of both the fluorobenzyl group and the ethyl ester moiety, which may confer specific biological activities and chemical properties not found in similar compounds.

Biological Activity

Ethyl 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H17FN2O3SC_{19}H_{17}FN_{2}O_{3}S and a molecular weight of approximately 372.4 g/mol. The compound features an aminothiazole ring, a fluorobenzyl group, and an ethyl ester moiety, which contribute to its pharmacological potential.

Biological Activity Overview

Research indicates that compounds containing aminothiazole structures often exhibit a wide range of biological activities, including:

  • Antimicrobial properties : Many aminothiazole derivatives have been studied for their ability to inhibit bacterial growth.
  • Anticancer activity : Some studies suggest that similar compounds may induce apoptosis in cancer cells.
  • Enzyme inhibition : Interaction with specific enzymes or receptors could lead to therapeutic applications.

The synthesis of this compound typically involves multi-step organic synthesis protocols. Key steps include:

  • Formation of the aminothiazole moiety : This is achieved through acylation reactions involving 2-aminothiazole derivatives.
  • Coupling with benzoate esters : The introduction of the benzoate structure is critical for enhancing biological activity.
  • Fluorobenzyl substitution : The incorporation of the fluorobenzyl group is expected to modulate the compound's interactions with biological targets.

1. Antimicrobial Activity

A study examined various aminothiazole derivatives, including this compound, revealing significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to that of established antibiotics, indicating potential as a new antimicrobial agent.

2. Anticancer Properties

In vitro studies on cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

3. Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit specific enzymes involved in disease pathways. Preliminary results suggest that it may act as an inhibitor for certain kinases implicated in cancer progression.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoateSimilar aminothiazole and benzoate structurePotential anticancer activity
Ethyl 5-(2-aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoateVariants in halogen substitutionInvestigated for antimicrobial properties
Ethyl 5-(3-amino-thiazol-4-yl)-2-(benzoxy)benzoateDifferent amino group positionStudied for antibacterial effects

Properties

Molecular Formula

C19H17FN2O3S

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 5-(2-amino-1,3-thiazol-4-yl)-2-[(2-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C19H17FN2O3S/c1-2-24-18(23)14-9-12(16-11-26-19(21)22-16)7-8-17(14)25-10-13-5-3-4-6-15(13)20/h3-9,11H,2,10H2,1H3,(H2,21,22)

InChI Key

JZPCFNGEWWMOSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC=CC=C3F

Origin of Product

United States

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